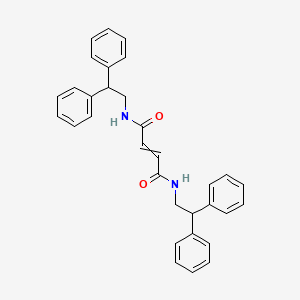
N~1~,N~4~-Bis(2,2-diphenylethyl)but-2-enediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~4~-Bis(2,2-diphenylethyl)but-2-enediamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two diphenylethyl groups attached to a but-2-enediamide backbone, making it a subject of interest in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis(2,2-diphenylethyl)but-2-enediamide typically involves the reaction of 2,2-diphenylethan-1-amine with but-2-enedioyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of N1,N~4~-Bis(2,2-diphenylethyl)but-2-enediamide can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
N~1~,N~4~-Bis(2,2-diphenylethyl)but-2-enediamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace one of the diphenylethyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of N1,N~4~-Bis(2,2-diphenylethyl)but-2-enediamide include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized amide derivatives, while reduction reactions produce reduced amide compounds. Substitution reactions result in the formation of new amide derivatives with different substituents.
科学的研究の応用
N~1~,N~4~-Bis(2,2-diphenylethyl)but-2-enediamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: N1,N~4~-Bis(2,2-diphenylethyl)but-2-enediamide is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N1,N~4~-Bis(2,2-diphenylethyl)but-2-enediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N~1~,N~4~-Bis(3-chloro-4-methylphenyl)but-2-enediamide: This compound has similar structural features but with different substituents, leading to distinct chemical and biological properties.
N-(2,2-Diphenylethyl)-4-nitrobenzamide:
Uniqueness
N~1~,N~4~-Bis(2,2-diphenylethyl)but-2-enediamide is unique due to its specific structural arrangement and the presence of diphenylethyl groups
特性
CAS番号 |
400713-63-5 |
|---|---|
分子式 |
C32H30N2O2 |
分子量 |
474.6 g/mol |
IUPAC名 |
N,N'-bis(2,2-diphenylethyl)but-2-enediamide |
InChI |
InChI=1S/C32H30N2O2/c35-31(33-23-29(25-13-5-1-6-14-25)26-15-7-2-8-16-26)21-22-32(36)34-24-30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-22,29-30H,23-24H2,(H,33,35)(H,34,36) |
InChIキー |
JZDHIJGPAFVVNI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CNC(=O)C=CC(=O)NCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14237630.png)
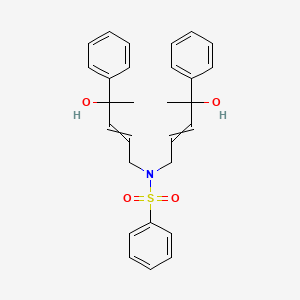

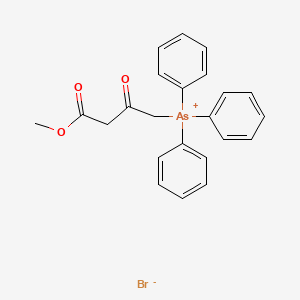
![N'-[2-(2,4-dichlorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14237652.png)
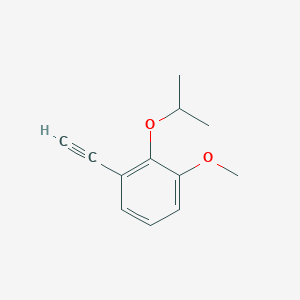
![2-Chloro-5-methyl-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B14237666.png)
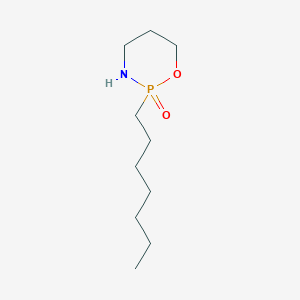
![1,4-Diiodo-2,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene](/img/structure/B14237679.png)
![2-Propen-1-one, 3-[4-(phenylmethoxy)phenyl]-1-(2-pyridinyl)-](/img/structure/B14237687.png)
![2H-2,5-Propanofuro[2,3-d][1,3]dioxole](/img/structure/B14237701.png)
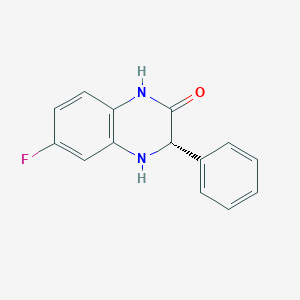
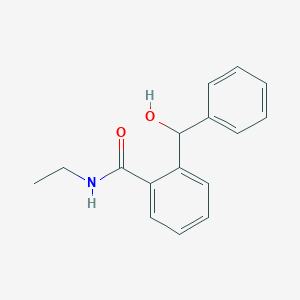
ethanenitrile](/img/structure/B14237737.png)
